N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide
Description
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-11(2)20-15(8-9-17-20)16(22)19-14-10-18-21(12(14)3)13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLYFAGKSBQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)C3=CC=NN3C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclopentanone, methylhydrazine, and isobutyronitrile. The synthesis can be summarized in the following steps:
Formation of 1-cyclopentyl-5-methylpyrazole: Cyclopentanone reacts with methylhydrazine under acidic conditions to form 1-cyclopentyl-5-methylpyrazole.
Formation of 2-propan-2-ylpyrazole-3-carboxylic acid: Isobutyronitrile undergoes hydrolysis and cyclization to form 2-propan-2-ylpyrazole-3-carboxylic acid.
Coupling Reaction: The two intermediates are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-5-methylpyrazole-4-sulfonyl chloride
- N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide
Uniqueness
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-propan-2-ylpyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a versatile compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
